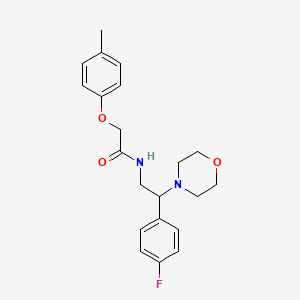
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide: is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorophenyl group, a morpholinoethyl group, and a p-tolyloxy group attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Intermediate: The initial step could involve the reaction of 4-fluoroaniline with an appropriate alkylating agent to introduce the morpholinoethyl group.
Acylation: The intermediate is then acylated with p-tolyloxyacetyl chloride to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholinoethyl group.
Reduction: Reduction reactions could potentially target the carbonyl group in the acetamide.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.
科学研究应用
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, possibly as an anti-inflammatory or anticancer agent.
Industry: Could be used in the development of new materials or as a chemical reagent.
作用机制
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The presence of the fluorophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the morpholinoethyl group could enhance solubility and bioavailability.
相似化合物的比较
Similar Compounds
- N-(2-(4-chlorophenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide
- N-(2-(4-bromophenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide
Uniqueness
The unique aspect of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties, such as increased metabolic stability and altered electronic characteristics.
Conclusion
This compound is a compound with diverse potential applications in scientific research and industry. Its unique structure allows for various chemical reactions and interactions, making it a valuable subject of study in multiple fields.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
属性
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3/c1-16-2-8-19(9-3-16)27-15-21(25)23-14-20(24-10-12-26-13-11-24)17-4-6-18(22)7-5-17/h2-9,20H,10-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDWGWZZMZNBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
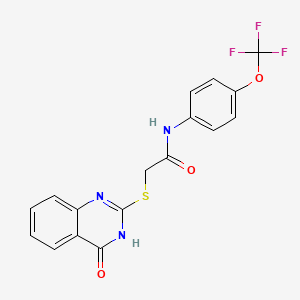
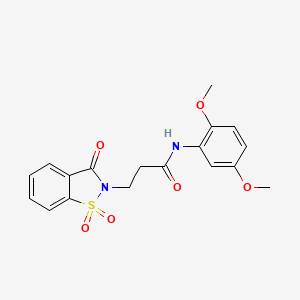
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2774834.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2774837.png)

![2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2774841.png)
![N-[4-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)phenyl]acetamide](/img/structure/B2774842.png)
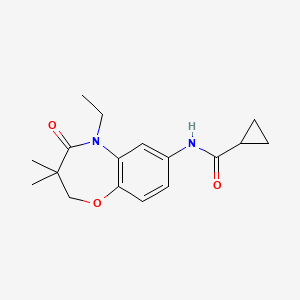


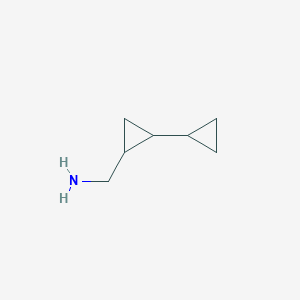
![1-(1-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2774850.png)
![3-[(Oxan-4-yloxy)methyl]benzoic acid](/img/structure/B2774852.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2774854.png)
